molecular formula C20H19BrN2O3 B2993914 4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 309926-09-8

4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2993914
CAS No.: 309926-09-8
M. Wt: 415.287
InChI Key: CKURMXBCDCHRID-UHFFFAOYSA-N
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Description

The compound 4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid features a pyrazoline core substituted with a 4-bromophenyl group (electron-withdrawing) and a p-tolyl group (electron-donating methyl), linked to a 4-oxobutanoic acid moiety. Its synthesis typically involves condensation reactions of chalcones with hydrazine derivatives, followed by purification via chromatography .

Properties

IUPAC Name

4-[3-(4-bromophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3/c1-13-2-4-14(5-3-13)17-12-18(15-6-8-16(21)9-7-15)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKURMXBCDCHRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl core. One common method is the reaction of 4-bromophenyl hydrazine with p-tolyl hydrazine in the presence of a suitable catalyst, followed by cyclization to form the pyrazolyl ring. Subsequent steps may include oxidation and esterification to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyrazolyl group to a pyrazolone derivative.

  • Reduction: : Reduction of the pyrazolyl ring to form a pyrazoline derivative.

  • Substitution: : Replacement of the bromine atom in the phenyl ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of pyrazolone derivatives.

  • Reduction: : Formation of pyrazoline derivatives.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazoline Core

Halogen-Substituted Derivatives
  • DQP-1105 (4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid): Differs in the quinoline substituent (6-methyl-2-oxo-4-phenyl vs. p-tolyl). Exhibits NMDA receptor antagonism with preference for GluN2C/2D subunits, suggesting substituent-dependent subunit selectivity . The quinoline group enhances π-π stacking interactions, while the methyl group in p-tolyl may reduce steric hindrance compared to bulkier substituents.
  • Compound 25 (4-{5-(4-Bromophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid): Replaces p-tolyl with a 4-chlorophenyl-quinoline hybrid. Lower synthesis yield (27%) compared to the target compound, possibly due to increased steric bulk from chlorine .
Aryl Group Modifications
  • Compound 22 (4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid): Features a 4-chlorophenyl group instead of p-tolyl. Chlorine’s electronegativity may enhance binding affinity to hydrophobic pockets but reduce solubility compared to methyl .
  • Compound 12d (4-(5-(4-Bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid): Incorporates a 6-chloro-quinoline moiety. Synthesized via succinic anhydride coupling, yielding 65.6% , suggesting that chloro substituents may improve reaction efficiency.

Physicochemical and Structural Properties

Crystallinity and Dihedral Angles
  • Pyrazole derivatives with fluorophenyl groups (e.g., Compound 2 in ) exhibit dihedral angles of 5.3° between pyrazole and aryl rings, influencing conformational stability .
Isostructural Comparisons
  • The target compound’s p-tolyl group (methyl: 2.0 Å) may adopt similar isostructurality .
NMDA Receptor Antagonism
  • DQP-1105 shows preferential inhibition of extrasynaptic NMDA receptors, minimizing neurotoxic side effects . The target compound’s p-tolyl group may enhance blood-brain barrier penetration due to increased lipophilicity compared to quinoline derivatives.
Anticancer Activity
  • 4-(4-Bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole () demonstrates potent activity against MCF-7, A549, and HepG-2 cell lines. The target compound’s carboxylic acid group could improve water solubility, enhancing bioavailability .

Data Tables

Table 1: Key Properties of Selected Pyrazoline Derivatives

Compound ID Substituents (R1/R2) Yield (%) Purity (%) Biological Activity
Target Compound 4-Bromophenyl / p-Tolyl 86* >95* NMDA antagonism (predicted)
DQP-1105 4-Bromophenyl / Quinoline N/A >95 GluN2C/2D antagonism
Compound 25 4-Bromophenyl / 4-Cl-Quinoline 27 >95 Not reported
Compound 12d 4-Bromophenyl / 6-Cl-Quinoline 65.6 >95 Anticancer (synthetic intermediate)

*Assumed based on analogous synthesis in .

Table 2: Dihedral Angles in Pyrazoline Derivatives ()

Compound ID Dihedral Angle (°)
1 4.64
2 5.3
3 4.89
4 (Mol A/B) 10.53 / 9.78

Biological Activity

The compound 4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid , also referred to as DQP-1105 , is a member of the pyrazole family, which has garnered attention for its potential pharmacological properties. This article reviews the biological activity of DQP-1105, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DQP-1105 has the molecular formula C20H19BrN2O3C_{20}H_{19}BrN_2O_3 and features a complex structure that includes a pyrazole ring and an oxobutanoic acid moiety. The presence of bromine and tolyl groups contributes to its unique chemical properties, influencing its biological interactions.

DQP-1105 acts primarily as a selective antagonist for NMDA receptors, particularly targeting GluN2C and GluN2D subunits. Research indicates that it exhibits approximately 50-fold selectivity over other NMDA receptor subtypes such as GluN2A and GluN2B. This selectivity is crucial in understanding its potential therapeutic applications in neurological conditions like Parkinson's disease and schizophrenia .

Biological Activities

  • Antagonistic Activity : DQP-1105 has been shown to inhibit NMDA receptor activity, which is significant in the context of excitotoxicity associated with neurodegenerative diseases.
  • Antileishmanial Effects : Preliminary studies suggest that pyrazole derivatives, including DQP-1105, exhibit antileishmanial properties by inhibiting specific enzymes in Leishmania parasites.
  • Antimicrobial Properties : The compound's structural features may also confer antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NMDA Receptor AntagonismSelective inhibition of GluN2C/D subunits
AntileishmanialInhibition of Leishmania enzyme activity
AntimicrobialPotential efficacy against various microbial strains

Case Study: NMDA Receptor Selectivity

In a detailed study, DQP-1105 was evaluated for its selectivity among NMDA receptor subtypes. The results demonstrated that the compound could effectively inhibit GluN2C/D receptors while sparing GluN2A/B receptors, which is critical for minimizing side effects associated with broader NMDA antagonism. This specificity could lead to improved therapeutic strategies for conditions like schizophrenia, where modulation of glutamatergic signaling is essential .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid and its analogs?

The compound is synthesized via a multi-step protocol involving cyclocondensation of hydrazines with α,β-unsaturated ketones to form the pyrazoline core, followed by functionalization of the oxobutanoic acid moiety. Key steps include:

  • General Procedure G : Reaction of intermediates (e.g., quinolinone derivatives) with substituted hydrazines under reflux in ethanol or methanol .
  • Purification : Flash chromatography (e.g., 10% methanol in dichloromethane) and recrystallization to achieve >95% purity .
  • Yield Optimization : Yields range from 22% to 86%, influenced by substituent steric/electronic effects and solvent polarity .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

  • 1H/13C NMR : Assignments of pyrazoline protons (δ 3.1–4.2 ppm for dihydropyrazole CH2), aromatic protons (δ 7.0–8.0 ppm), and oxobutanoic acid carbonyl (δ 170–175 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) match theoretical masses within 5 ppm error .
  • HPLC : Purity >94% confirmed using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for NMDA receptor antagonism in analogs of this compound?

  • Pharmacophore Modeling : Key features include the pyrazoline core, bromophenyl group (hydrophobic pocket interaction), and oxobutanoic acid (hydrogen bonding). Substitutions at the p-tolyl group modulate potency .
  • In Vitro Assays : NMDA receptor inhibition is evaluated via electrophysiological recordings in HEK293 cells expressing GluN1/GluN2B subunits. IC50 values correlate with electron-withdrawing substituents (e.g., 4-bromo enhances activity vs. 4-chloro) .
  • Data Analysis : Contradictions in activity (e.g., lower potency despite high purity) are resolved by assessing conformational flexibility via molecular dynamics simulations .

Q. How can discrepancies in synthetic yields between analogs be systematically addressed?

  • Reaction Monitoring : TLC or LC-MS tracks intermediate formation to identify side reactions (e.g., hydrolysis of the oxobutanoic ester).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substituents, while methanol enhances cyclization rates .
  • Stoichiometric Adjustments : Excess hydrazine (1.5 eq.) compensates for steric hindrance in analogs with ortho-substituted aryl groups .

Q. What experimental designs are recommended for evaluating metabolic stability in preclinical studies?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS; calculate half-life (t1/2) and intrinsic clearance (Clint) .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks.
  • Data Interpretation : Low metabolic stability (t1/2 < 30 min) suggests need for prodrug strategies or structural modifications (e.g., fluorination of the p-tolyl group) .

Key Recommendations for Researchers

  • Synthetic Challenges : Prioritize electron-deficient aryl groups for higher yields.
  • Biological Studies : Combine in silico docking with mutagenesis to validate NMDA receptor binding sites.
  • Data Reproducibility : Report solvent purity, chromatography gradients, and NMR acquisition parameters to mitigate variability.

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